molecular formula C12H17NO2 B13249742 n-Neopentylbenzo[d][1,3]dioxol-5-amine

n-Neopentylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B13249742
M. Wt: 207.27 g/mol
InChI Key: PGRTVOBTMMWLHC-UHFFFAOYSA-N
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Description

n-Neopentylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by a benzo[d][1,3]dioxole ring substituted with a neopentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for n-Neopentylbenzo[d][1,3]dioxol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

n-Neopentylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

n-Neopentylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Neopentylbenzo[d][1,3]dioxol-5-amine in biological systems involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Neopentylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzo[d][1,3]dioxole derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-12(2,3)7-13-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3

InChI Key

PGRTVOBTMMWLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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